Pentylone hydrochloride (1-(1,3-benzodioxol-5-yl)-2-(methylamino)pentan-1-one HCl) is a synthetic cathinone widely utilized as a certified reference material (CRM) and pharmacological probe. As a hydrochloride salt, it presents as a stable, water-soluble crystalline solid (solubility ≥ 10 mg/mL in PBS), ensuring direct integration into aqueous biological assays and liquid chromatography mobile phases . In procurement contexts, it is primarily sourced by forensic toxicology laboratories and neuropharmacology researchers to benchmark monoamine transporter inhibition and to calibrate GC-MS/LC-MS instruments for the definitive identification of substituted methylenedioxycathinones [1].
In forensic and toxicological analysis, substituting pentylone with close structural analogs like eutylone, butylone, or N-ethylpentylone leads to critical identification failures. These positional isomers produce highly overlapping electron-ionization (EI) mass spectra and solid-state infrared (GC-IR) profiles, frequently causing algorithmic library mismatches and false positives [1]. Furthermore, in pharmacological assays, altering the α-carbon alkyl chain length drastically shifts the dopamine-to-serotonin transporter (DAT/SERT) selectivity ratio, meaning analogs like butylone cannot serve as functional proxies for pentylone's specific neurochemical profile [2]. Consequently, procuring the exact pentylone hydrochloride standard is mandatory for retention time locking and precise in vitro transporter modeling.
In structure-activity relationship (SAR) studies of synthetic cathinones, the length of the α-carbon alkyl chain directly dictates transporter selectivity. In HEK-293 cells expressing human transporters, pentylone hydrochloride demonstrates a highly potent dopamine transporter (DAT) inhibition (IC50 = 0.31 µM) compared to its shorter-chain analog butylone (IC50 = 1.44 µM) [1]. This translates to a DAT/SERT selectivity ratio of 6.2 for pentylone versus 2.1 for butylone [1]. For researchers modeling psychostimulant mechanisms, this quantitative divergence makes pentylone a strictly required probe for high-DAT/low-SERT pharmacological profiling.
| Evidence Dimension | DAT/SERT Inhibition Ratio (HEK-293 cells) |
| Target Compound Data | Pentylone HCl (DAT IC50 = 0.31 µM; Ratio = 6.2) |
| Comparator Or Baseline | Butylone (DAT IC50 = 1.44 µM; Ratio = 2.1) |
| Quantified Difference | 3-fold higher DAT/SERT selectivity for pentylone |
| Conditions | In vitro uptake inhibition assay in HEK-293 cells stably expressing DAT or SERT |
Procurement of pentylone is required for neuropharmacology labs needing a specific high-DAT selectivity benchmark that shorter-chain analogs cannot provide.
The emergence of novel psychoactive substances requires exact reference materials to resolve algorithmic library misidentifications. Studies evaluating GC-MS and GC-IR differentiation of synthetic cathinones reveal that software libraries frequently confuse pentylone with its positional isomers, such as N-ethylpentylone and eutylone, due to highly similar fragmentation patterns [1]. Utilizing a high-purity pentylone hydrochloride standard allows laboratories to establish absolute retention time locking and exact quantification via molecular ion intensity, which generic spectral libraries cannot reliably achieve[2].
| Evidence Dimension | Analytical Identification Accuracy |
| Target Compound Data | High-purity Pentylone HCl reference standard |
| Comparator Or Baseline | Reliance on generic GC-MS/GC-IR software libraries |
| Quantified Difference | Eliminates false positive isomer matches (e.g., eutylone vs pentylone) |
| Conditions | GC-MS and GC-IR analysis of casework materials and synthetic cathinone mixtures |
Forensic and toxicological laboratories must procure the exact pentylone standard to legally and scientifically validate the specific identity of seized materials against positional isomers.
For in vitro biological assays and liquid chromatography, the physical form of the reference standard dictates handling and reproducibility. Pentylone hydrochloride provides quantitative aqueous solubility, achieving concentrations of ≥ 10 mg/mL in Phosphate Buffered Saline (PBS, pH 7.2) and DMSO. In contrast, freebase cathinones are prone to rapid oxidative degradation and poor aqueous solubility, complicating mobile phase integration and synaptosome assay preparations. The hydrochloride salt ensures consistent dosing and stable stock solutions, which is vital for reproducible IC50 determinations and long-term storage .
| Evidence Dimension | Aqueous Solubility and Stability |
| Target Compound Data | Pentylone Hydrochloride (≥ 10 mg/mL in PBS) |
| Comparator Or Baseline | Pentylone Freebase (poor aqueous solubility, lower stability) |
| Quantified Difference | Orders of magnitude higher aqueous solubility and extended shelf-life |
| Conditions | Standard laboratory preparation for LC-MS mobile phases and in vitro biological assays |
The hydrochloride salt form guarantees the solubility and stability required for reliable, reproducible quantitative analysis and biological testing.
Essential as a certified reference material for retention time locking and exact mass spectral confirmation to distinguish pentylone from closely related positional isomers like eutylone and N-ethylpentylone in seized materials and post-mortem toxicology [1].
Procured as a high-DAT/low-SERT selectivity probe in HEK-hDAT/hSERT cell lines or rat brain synaptosomes, allowing researchers to accurately map the structure-activity relationships of α-carbon extended synthetic cathinones [2].
Utilized as a primary reference standard to confirm the metabolic breakdown pathways of dipentylone and N,N-dimethylpentylone in human performance and post-mortem toxicological casework [3].